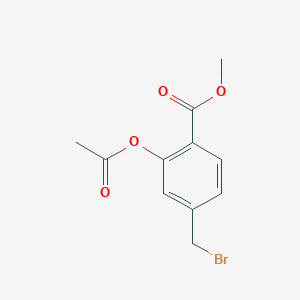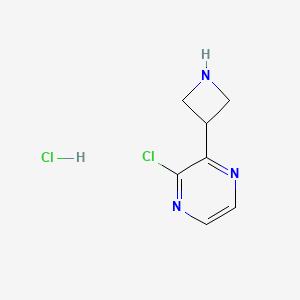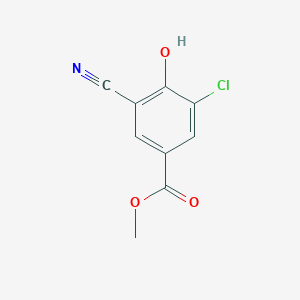
4-(2-Chloroethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C6H12ClNS. It belongs to the class of thiomorpholines, which are sulfur-containing analogs of morpholines. This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the thiomorpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the thiomorpholine nitrogen, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloroethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 1,1-dioxide.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound 1,1-dioxide.
Reduction: 4-(2-ethyl)thiomorpholine.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Chloroethyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroethyl)thiomorpholine involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially leading to cytotoxic effects. This property is being explored for its potential use in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Bromoethyl)thiomorpholine: Similar structure but with a bromoethyl group instead of a chloroethyl group.
4-(2-Hydroxyethyl)thiomorpholine: Contains a hydroxyethyl group instead of a chloroethyl group.
4-(2-Methoxyethyl)thiomorpholine: Contains a methoxyethyl group instead of a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)thiomorpholine is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activity. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromo and hydroxy analogs.
Propiedades
Número CAS |
63906-73-0 |
|---|---|
Fórmula molecular |
C6H12ClNS |
Peso molecular |
165.69 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)thiomorpholine |
InChI |
InChI=1S/C6H12ClNS/c7-1-2-8-3-5-9-6-4-8/h1-6H2 |
Clave InChI |
FZAWPBDFRQGFGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)



